molecular formula C9H16N4O B1464372 2-azido-N-cyclohexyl-N-methylacetamide CAS No. 1093981-70-4

2-azido-N-cyclohexyl-N-methylacetamide

Cat. No.: B1464372
CAS No.: 1093981-70-4
M. Wt: 196.25 g/mol
InChI Key: HWYWBTHKAGNAHW-UHFFFAOYSA-N
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Description

2-azido-N-cyclohexyl-N-methylacetamide is an organic compound with the chemical formula C9H16N4O. It is characterized by the presence of an azido group (-N3) attached to an acetamide backbone, which is further substituted with cyclohexyl and methyl groups. This compound appears as a white solid and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-cyclohexyl-N-methylacetamide typically involves the reaction of N-cyclohexyl-N-methylacetamide with a suitable azidation reagent. One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to introduce the azido group into the molecule . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar diazotransfer reactions. The process is optimized for efficiency, scalability, and safety, given the reactive nature of azides. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-azido-N-cyclohexyl-N-methylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-azido-N-cyclohexyl-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-azido-N-cyclohexyl-N-methylacetamide involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazoles, which are useful in various applications. The compound’s reactivity is attributed to the presence of the azido group, which acts as a versatile functional group for chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azido-N-cyclohexyl-N-methylacetamide is unique due to the combination of the azido group with cyclohexyl and methyl substitutions, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-azido-N-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYWBTHKAGNAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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